3-Amino-4-(diethylamino)benzolsulfonamid

Übersicht

Beschreibung

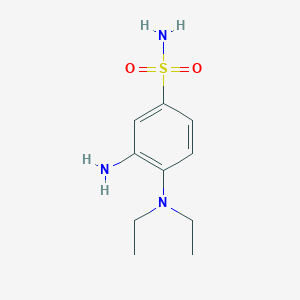

3-Amino-4-(diethylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a diethylamino group at the fourth position on the benzene ring

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(diethylamino)benzenesulfonamide has several scientific research applications:

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.

Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-(diethylamino)benzenesulfonamide, is nitrated to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-(diethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Nitro-4-(diethylamino)benzenesulfonamide.

Reduction: 3-Amino-4-(diethylamino)benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(diethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced intraocular pressure in glaucoma or inhibition of tumor growth in cancer . The compound may also interact with other proteins and enzymes, modulating their activity and leading to diverse biological outcomes .

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-N,N-diethylbenzenesulfonamide

- 3-Nitro-4-(diethylamino)benzenesulfonamide

- 4-(Diethylamino)benzenesulfonamide

Comparison: 3-Amino-4-(diethylamino)benzenesulfonamide is unique due to the presence of both an amino group and a diethylamino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .

Biologische Aktivität

3-Amino-4-(diethylamino)benzenesulfonamide, also known by its chemical identifier CAS No. 41893-78-1, is a compound that has garnered attention in various biological and medicinal research areas. This article provides a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 250.35 g/mol

- IUPAC Name : 3-amino-4-(diethylamino)benzenesulfonamide

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

3-Amino-4-(diethylamino)benzenesulfonamide acts primarily through the inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This interaction can influence various physiological processes, including:

- Regulation of acid-base balance

- Modulation of ion transport

- Influence on blood pressure through effects on vascular smooth muscle

Research indicates that sulfonamides can act as competitive inhibitors of CAs, with varying affinities depending on their structural modifications .

Anticancer Activity

Recent studies have explored the potential anticancer properties of 3-Amino-4-(diethylamino)benzenesulfonamide. A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 1.5 | Inhibition of proliferation |

| A549 (Lung) | 2.0 | Induction of apoptosis |

| HeLa (Cervical) | 1.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in the development of new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate promising potential for therapeutic applications in treating bacterial infections .

Study on Perfusion Pressure

A significant case study investigated the effects of various benzenesulfonamide derivatives, including 3-Amino-4-(diethylamino)benzenesulfonamide, on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that the compound could effectively reduce coronary resistance compared to controls, suggesting a potential role in cardiovascular therapies .

Theoretical Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 3-Amino-4-(diethylamino)benzenesulfonamide to carbonic anhydrase enzymes. These theoretical models suggest that structural modifications can enhance binding affinity and selectivity towards specific CA isoforms, which could lead to improved therapeutic profiles .

Pharmacokinetics

Pharmacokinetic parameters are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-Amino-4-(diethylamino)benzenesulfonamide. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. Further investigations are necessary to elucidate detailed pharmacokinetic profiles using advanced modeling techniques .

Eigenschaften

IUPAC Name |

3-amino-4-(diethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXYIQBYRMGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395358 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41893-78-1 | |

| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.